molecular formula C22H18FN3O2 B2776024 2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1788561-76-1

2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2776024
CAS No.: 1788561-76-1
M. Wt: 375.403
InChI Key: PWDMYMTVIRQBCA-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a fluorophenoxy group and an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-a]pyridine core, which can be achieved through various methods such as condensation reactions, multicomponent reactions, and intramolecular cyclizations . The fluorophenoxy group is then introduced through nucleophilic substitution reactions, often using fluorinated phenols and appropriate leaving groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, which may result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar biological activities.

    Fluorophenoxy derivatives:

Uniqueness

2-(2-fluorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is unique due to the combination of the fluorophenoxy group and the imidazo[1,2-a]pyridine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other compounds .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c1-15-7-6-12-26-13-19(25-22(15)26)16-8-2-4-10-18(16)24-21(27)14-28-20-11-5-3-9-17(20)23/h2-13H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDMYMTVIRQBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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